
2,5-Diiodoaniline
Übersicht
Beschreibung
2,5-Diiodoaniline is a chemical compound with the molecular formula C<sub>6</sub>H<sub>5</sub>I<sub>2</sub>N . It is also known as 2,5-diiodobenzeneamine . Here are some key points about this compound:
- IUPAC Name : 2,5-diiodoaniline
- Molecular Weight : Approximately 344.92 g/mol
- Melting Point : 87-89°C
- Physical Form : Powder
- Purity : 95%
Synthesis Analysis
The synthesis of 2,5-Diiodoaniline can be achieved through various methods. One common approach involves the iodination of aniline using potassium dichloroiodate in dilute hydrochloric acid. This reaction selectively introduces iodine atoms at the 2 and 5 positions of the aniline ring.
Molecular Structure Analysis
The molecular structure of 2,5-Diiodoaniline consists of a benzene ring with two iodine atoms attached at the 2 and 5 positions. The compound’s structure is as follows:
Chemical Reactions Analysis
2,5-Diiodoaniline can participate in various chemical reactions due to its functional groups. These reactions may involve substitution, addition, or other transformations.
Physical And Chemical Properties Analysis
- Hardness , topography , and hydrophilicity are important parameters for biological evaluation.
- These properties influence cell adhesion, migration, proliferation, and differentiation.
- The chemistry of 2,5-Diiodoaniline directly affects its interaction with biological environments.
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : 2,5-Diiodoaniline is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
- Method of Application : The specific methods of application can vary widely depending on the field of study and the specific experiment being conducted. Generally, it would be used as a reagent or catalyst in a chemical reaction .
- Results : The outcomes of these experiments can also vary widely. In general, the use of 2,5-Diiodoaniline would contribute to the successful completion of the chemical reaction .
-
Supercapacitor Performance Enhancement
- Application : 2,5-Diiodoaniline has been used in the production of lead (II) oxide/poly (aniline-co-thiophene) composite materials for enhanced supercapacitor performance .
- Method of Application : The conducting polymers underwent comprehensive spectroscopic, physical, and microscopic characterization. The material, incorporating lead (II) oxide (PbO) as a composite, was employed as electrode materials in asymmetric-type supercapacitors .
- Results : The PbO@PANI-co-PTh-3 configuration exhibited the highest specific capacitance, reaching 294 Fg −1 at a 10 mVs −1 scan rate. During long-cycle experiments, this system demonstrated a capacity retention of 70.69% after 1000 cycles .
-
Preparation of Dyes and Pesticides
- Application : 2,5-Diiodoaniline is an intermediate in the preparation of various industrially important chemicals including dyes and pesticides .
- Method of Application : The specific methods of application can vary widely depending on the specific dye or pesticide being synthesized. Generally, it would be used as a reagent in a chemical reaction .
- Results : The outcomes of these experiments can also vary widely. In general, the use of 2,5-Diiodoaniline would contribute to the successful synthesis of the dye or pesticide .
-
Synthesis of Triiodoaniline and Diiodoaniline
- Application : A new chemoselective procedure was developed for the synthesis of 2,4,6-triiodoaniline and 2,4-diiodoaniline .
- Method of Application : The reaction of aniline with potassium dichloroiodate in dilute HCl was used for the synthesis . Subsequent deamination of 2,4,6-triiodoaniline afforded 1,3,5-triiodobenzene in good yield .
- Results : The new chemoselective procedure resulted in the successful synthesis of 2,4,6-triiodoaniline and 2,4-diiodoaniline .
-
Preparation of Various Industrially Important Chemicals
- Application : Dinitroanilines, which include 2,5-diiodoaniline, are intermediates in the preparation of various industrially important chemicals .
- Method of Application : The specific methods of application can vary widely depending on the specific chemical being synthesized. Generally, it would be used as a reagent in a chemical reaction .
- Results : The outcomes of these experiments can also vary widely. In general, the use of 2,5-diiodoaniline would contribute to the successful synthesis of the chemical .
-
Synthesis of Aniline
- Application : 2,5-Diiodoaniline can be synthesized from aniline .
- Method of Application : The specific methods of application can vary widely depending on the specific synthesis process. Generally, it would be used as a reagent in a chemical reaction .
- Results : The outcomes of these experiments can also vary widely. In general, the use of 2,5-diiodoaniline would contribute to the successful synthesis of aniline .
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Signal Word : Danger
- Precautionary Statements : Various precautions related to handling, storage, and disposal.
Zukünftige Richtungen
Research on 2,5-Diiodoaniline could explore its applications in materials science, pharmaceuticals, and other fields. Investigating its reactivity, stability, and potential derivatives would be valuable.
Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need more details, feel free to ask!
Eigenschaften
IUPAC Name |
2,5-diiodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZSMVWOAJMFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615388 | |
| Record name | 2,5-Diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodoaniline | |
CAS RN |
64085-53-6 | |
| Record name | 2,5-Diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



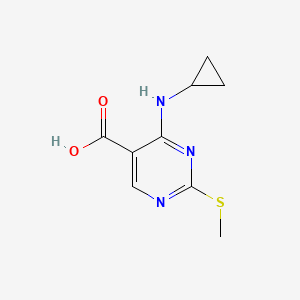
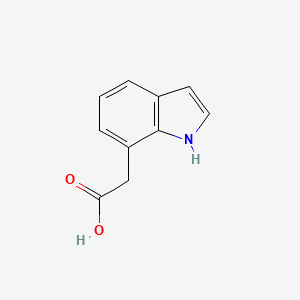
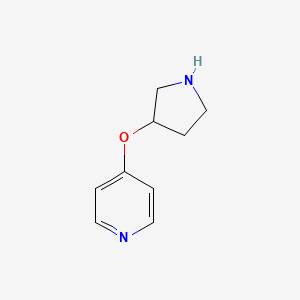
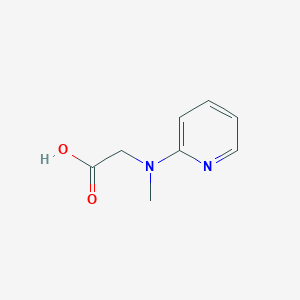

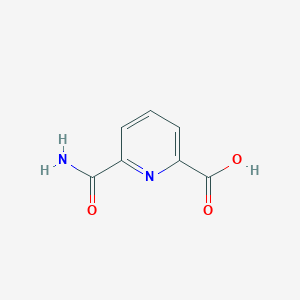
![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)
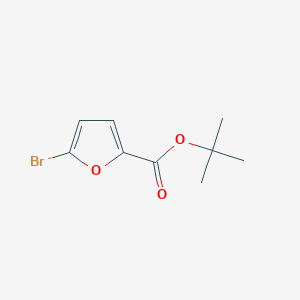

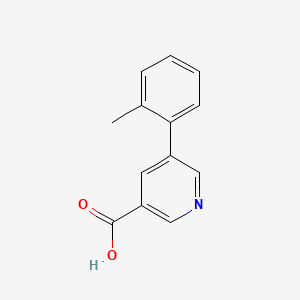
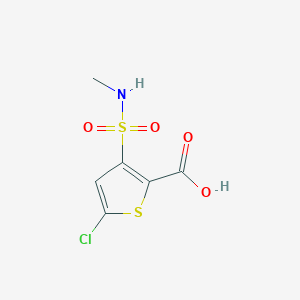
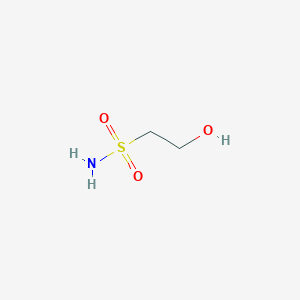
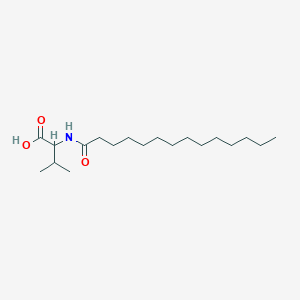
![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)